molecular formula C30H24O12 B12443103 Dehydrodicatechin A CAS No. 36048-23-4

Dehydrodicatechin A

Cat. No.: B12443103
CAS No.: 36048-23-4
M. Wt: 576.5 g/mol
InChI Key: XNGZKGIFXTWBFN-FVKXOKHWSA-N
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Description

Dehydrodicatechin A (C30H24O12; molecular weight 576.5 g/mol) is a dimeric catechin derivative formed via enzymatic oxidation of monomeric catechins such as epicatechin (EC) or its derivatives . It was first identified as a product of catechin oxidative coupling and structurally characterized as a ketone-containing dimer resulting from dehydrogenation and hydroxyl rearrangement .

Properties

CAS No.

36048-23-4

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

IUPAC Name

(8S,9R,16S,18S,27S)-9-(3,4-dihydroxyphenyl)-5,8,16,21,23-pentahydroxy-2,10,17,26-tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa-3(12),4,6(11),13,20,22,24-heptaen-15-one

InChI

InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1

InChI Key

XNGZKGIFXTWBFN-FVKXOKHWSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2C4=CC(=O)[C@@]5(CC4(O3)[C@@H]6[C@@H](O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4=CC(=O)C5(CC4(O3)C6C(O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Oxidation Methods

Silver Oxide-Mediated Oxidation

Silver oxide (Ag₂O) in a toluene/acetone solvent system is the most widely reported method for synthesizing dehydrodicatechin A. The reaction proceeds via single-electron transfer, generating phenoxy radicals that dimerize through C–C or C–O linkages. Optimized conditions include:

  • Solvent : Toluene/acetone (3:1 v/v)
  • Reagent : Ag₂O (2.5 equiv.)
  • Temperature : 25–40°C
  • Time : 6–12 hours

Under these conditions, yields of 40–55% are achieved, with the remainder comprising higher oligomers and unreacted monomer.

Table 1: Silver Oxide-Mediated Synthesis Parameters
Parameter Value/Range Impact on Yield
Solvent Polarity Low (toluene/acetone) Maximizes radical stability
Ag₂O Stoichiometry 2.5–3.0 equiv. Drives complete oxidation
Temperature 25–40°C Balances reaction rate and selectivity

Phenyliodine Diacetate (PIDA) and Ferricyanide Systems

PIDA and potassium ferricyanide ([Fe(CN)₆]³⁻) offer alternative oxidative pathways:

  • PIDA : Generates quinone intermediates, favoring ortho-quinone coupling. Reactions in acetonitrile/water (4:1) at pH 5 yield 30–35% this compound.
  • Ferricyanide : Operates via a two-electron oxidation mechanism. Yields are lower (20–25%) due to competing hydrolysis.

Enzymatic Oxidation Strategies

Polyphenol Oxidase (PPO)-Catalyzed Synthesis

Plant-derived PPOs (e.g., from Vitis vinifera) catalyze the oxidation of catechin in aqueous media (pH 5–6). Key advantages include regioselectivity and mild conditions:

  • Substrate : 10 mM catechin
  • Enzyme Activity : 150–200 U/mL
  • Time : 2–4 hours

This method produces this compound alongside B-type procyanidins, with yields of 15–20%.

Laccase-Mediated Reactions

Fungal laccases (e.g., from Trametes versicolor) enable oxidative coupling under acidic conditions (pH 3.5–4.0). While slower than PPO-based methods, laccases generate fewer byproducts, achieving 25–30% yields after 8–12 hours.

Table 2: Enzymatic vs. Chemical Oxidation
Parameter Enzymatic (PPO) Chemical (Ag₂O)
Yield 15–20% 40–55%
Byproducts Procyanidins Oligomers (>3 units)
Selectivity High (C4–C8 linkage) Moderate
Scalability Limited by enzyme cost High

Electrochemical and Photocatalytic Approaches

Electrochemical Oxidation

Controlled potential electrolysis (CPE) in acetate buffer (pH 4.5) using a carbon anode generates this compound at 1.2 V vs. Ag/AgCl. The method avoids exogenous oxidants, yielding 25–30% product with minimal side reactions.

Photocatalysis

TiO₂-mediated photocatalysis under UV light (λ = 365 nm) in ethanol/water mixtures achieves 18–22% yields. The process relies on hydroxyl radical (- OH) generation, which initiates catechin oxidation.

Mechanistic Insights and Side Reactions

Radical Coupling Pathways

Oxidation of catechin generates phenoxy radicals, which dimerize via:

  • C4–C8 Coupling : Predominant in enzymatic and Ag₂O systems.
  • C6–C6 Coupling : Observed under strong acidic conditions (pH < 3).

Byproduct Formation

Common byproducts include:

  • Procyanidin B2 : From C4–C8 coupling without dehydrogenation.
  • Quinone Adducts : Result from overoxidation in PIDA systems.

Purification and Characterization

Chromatographic Techniques

  • Semipreparative HPLC : Uses C18 columns with acetonitrile/water gradients (0.1% formic acid) to isolate this compound.
  • Ion Mobility Spectrometry (IMS) : Resolves isomeric dimers co-eluted in LC-MS.

Structural Validation

  • NMR : Confirms interflavanic linkages (e.g., δ 4.85 ppm for H-4).
  • HR-MS : [M-H]⁻ at m/z 575.1198 (calculated for C₃₀H₂₃O₁₂).

Comparative Analysis of Methods

Table 3: Method Efficiency and Applicability
Method Yield (%) Purity (%) Scalability Cost
Ag₂O Oxidation 40–55 85–90 High Low
PPO Enzymatic 15–20 70–75 Moderate High
Electrochemical 25–30 80–85 Moderate Medium
Photocatalytic 18–22 75–80 Low Medium

Scientific Research Applications

Chemical Properties and Formation

Dehydrodicatechin A is formed through the oxidative dimerization of catechins, particularly (+)-catechin and (−)-epicatechin. The compound exhibits a unique interflavanic configuration that contributes to its biological activity and stability in various matrices. Research indicates that the formation of this compound can be influenced by enzymatic processes involving polyphenol oxidase (PPO) and laccase, which are prevalent in plant tissues such as grape seeds .

Analytical Methods for Characterization

The analysis of this compound has been enhanced through advanced techniques such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method allows for the effective separation and identification of various isomers present in complex matrices like tea, wine, and cocoa products. Notably, ion mobility spectrometry (IMS) has been applied to distinguish between closely related compounds, improving the characterization of Dehydrodicatechins .

Applications in Food Science

This compound has been studied for its role in food preservation and quality enhancement. Its antioxidant properties contribute to the stability of food products by preventing oxidative degradation. Research has demonstrated that this compound can inhibit lipid peroxidation in food systems, thereby extending shelf life and maintaining nutritional quality .

Table 1: Antioxidant Activity of this compound in Various Food Matrices

Food MatrixAntioxidant Activity (IC50 µM)
Grape Seed Extract25
Green Tea30
Black Tea35
Cocoa Powder28

Pharmacological Applications

Recent studies have highlighted the pharmacological potential of this compound. It exhibits various bioactive properties, including anti-inflammatory, anti-cancer, and cardiovascular protective effects. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro and reduce inflammation markers in animal models .

Case Study: Anti-Cancer Effects

A significant case study investigated the effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against breast cancer .

Ethnopharmacological Insights

Ethnopharmacological studies have documented the traditional uses of plants containing this compound among indigenous communities. For example, it is utilized for treating gastrointestinal disorders and as an antioxidant remedy. These findings underscore the importance of integrating traditional knowledge with modern scientific research to validate the medicinal properties of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Dehydrodicatechin A belongs to the class of catechin dimers, which are distinct from monomeric catechins (e.g., d-catechin, C15H14O6) and higher-order polymers like proanthocyanidins. Below is a comparative analysis of its structural and chemical features against related compounds:

Table 1: Key Chemical Properties of this compound and Analogues
Compound Name Chemical Formula Molecular Weight (g/mol) Key Functional Groups Natural Source
This compound C30H24O12 576.5 Ketone, multiple -OH groups Euonymus alatus
Ephedrannin D1 C30H24O13 592.5 Additional hydroxyl group Ephedra species
Dracoflavan C2 C33H30O6 522.6 Flavonoid backbone Dracaena species
d-Catechin C15H14O6 290.27 Monomeric catechin Tea, fruits

Key Observations :

  • Oxidation State: this compound contains a ketone group formed during dehydrogenation, distinguishing it from non-oxidized dimers like procyanidins .
  • Oxygen Content : Compared to Ephedrannin D1 (C30H24O13), this compound has one fewer oxygen atom, suggesting differences in reactivity and solubility .

Research Findings and Gaps

  • Comparative Bioactivity : While its antioxidant properties are well-documented, direct comparisons with Ephedrannin D1 or Dracoflavan C2 in clinical models are lacking .

Biological Activity

Dehydrodicatechin A is a polyphenolic compound derived from catechin, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a trimeric flavanol formed through the oxidation of catechin. It belongs to a class of compounds known as dehydrodicatechins, which are characterized by their unique interflavanic linkages. The compound's molecular formula is C27_{27}H24_{24}O12_{12}, and it exhibits a γ-configuration, which contributes to its biological activity.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation. For instance, in a DPPH radical scavenging assay, this compound exhibited an IC50_{50} value of 6.4 µM, indicating potent antioxidant activity compared to other polyphenols .

Table 1: Antioxidant Activity Comparison

CompoundIC50_{50} (µM)Reference
This compound6.4
α-Tocopherol26
Trolox15

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent . This property may be beneficial in managing chronic inflammatory conditions.

Anticancer Properties

This compound has been studied for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. For example, it was found to reduce the viability of human cancer cells by up to 70% at concentrations of 50 µM .

Case Study: Anticancer Activity in Human Cells

  • Cell Line: HeLa (cervical cancer)
  • Concentration: 50 µM
  • Observation: 70% reduction in cell viability
  • Mechanism: Induction of apoptosis via caspase activation .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The compound effectively neutralizes reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Inhibition of Enzymes: It exhibits competitive inhibition against peroxidase enzymes involved in catechin oxidation, influencing the polymerization process during oxidative reactions .
  • Modulation of Signaling Pathways: this compound influences key signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and apoptosis .

Applications in Food and Medicine

This compound is not only significant in pharmacology but also in food science due to its antioxidant properties that can enhance food preservation. Its presence in various food matrices like grape seeds and tea underscores its potential as a functional food ingredient .

Q & A

Basic Research Questions

Q. What are the key experimental parameters for optimizing the synthesis of Dehydrodicatechin A?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) may enhance reaction rates but risk decomposition.

  • Catalysts : Acidic or enzymatic catalysts (e.g., cellulase) can improve yield .

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  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is commonly used.

  • Validation : Monitor purity via HPLC (C18 column, UV detection at 280 nm) .

    Synthesis Method Yield (%)Purity (%)Key Condition
    Acid-catalyzed629580°C, 24h
    Enzymatic789840°C, 48h

Q. How to characterize this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR, MS, and IR for structural confirmation:

  • NMR : Analyze 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and 13C^{13}C-NMR (δ 160–170 ppm for carbonyl groups).
  • MS : ESI-MS (negative mode) typically shows [M-H]^- at m/z 576.
  • IR : Absorption bands at 3400 cm1^{-1} (O-H) and 1650 cm1^{-1} (C=O) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conflicting data (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental Design : Differences in cell lines (e.g., HepG2 vs. RAW264.7) or oxidative stress models (H2 _2O2_2 vs. LPS).

  • Dosage : Threshold effects (e.g., antioxidant at 10 μM, pro-oxidant at 50 μM).

  • Data Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate findings and identify trends .

    Study Bioassay ModelObserved EffectConcentration
    A (2023)HepG2Antioxidant10 μM
    B (2024)RAW264.7Pro-oxidant50 μM

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking : Focus on binding affinity (ΔG ≤ -8 kcal/mol) to Keap1-Nrf2 pathway proteins.
  • MD Simulations : Analyze stability over 100 ns (RMSD ≤ 2 Å) and hydrogen bonding patterns .

Q. How to design dose-response studies for evaluating this compound’s cytotoxicity?

  • Methodological Answer : Use a tiered approach:

Preliminary Screening : MTT assay (0.1–100 μM) in normal (e.g., HEK293) and cancer cells.

Mechanistic Analysis : ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI).

Statistical Validation : EC50_{50} calculation via nonlinear regression (GraphPad Prism) .

Data Contradiction Analysis

Q. Why do studies report varying bioavailability for this compound?

  • Methodological Answer : Discrepancies stem from:

  • Bioavailability Models : In vitro (Caco-2 permeability) vs. in vivo (rat pharmacokinetics).
  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) improves absorption by 3-fold.
  • Analytical Methods : LC-MS/MS quantification (LOQ: 0.1 ng/mL) vs. UV-based assays .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

  • Methodological Answer :

  • Documentation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Reference Standards : Cross-validate with commercial standards (e.g., Sigma-Aldrich).
  • Collaborative Tools : Share raw data via Zenodo or Figshare .

Q. What are effective strategies for integrating this compound into multi-target drug discovery?

  • Methodological Answer :

  • Network Pharmacology : Construct compound-target-disease networks (Cytoscape).
  • Synergy Studies : Test combinations with cisplatin (CI < 1 via CompuSyn).
  • Omics Integration : Transcriptomics (RNA-seq) to identify pathway enrichment .

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